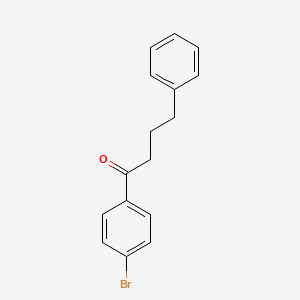
4'-溴-4-苯基丁酰苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Bromo-4-phenylbutyrophenone is an organic compound with the molecular formula C16H15BrO. It is a light yellow solid and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications due to its distinct structure and reactivity .
科学研究应用
4’-Bromo-4-phenylbutyrophenone is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It serves as a precursor in the production of pharmaceuticals and other fine chemicals.
作用机制
Target of Action
4’-Bromo-4-phenylbutyrophenone is a derivative of butyrophenones , a class of compounds that are mainly used to treat neuroleptic, psychotic, and schizophrenia conditions . The primary targets of butyrophenones are the opiate and dopamine receptors .
Mode of Action
The compound acts as a dopamine receptor antagonist . It binds to these receptors, preventing dopamine from exerting its effects, thereby influencing neuroleptic activity .
Biochemical Pathways
It is known that butyrophenones, in general, influence the dopaminergic pathways in the brain, which play a crucial role in mood regulation and the reward system .
Pharmacokinetics
Lipophilicity studies show that it has good transport well inside the human lipid system , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 4’-Bromo-4-phenylbutyrophenone’s action are primarily related to its antagonistic effect on dopamine receptors. This can lead to a reduction in symptoms of psychosis and schizophrenia . Molecular docking supports the neurological activity of the compound with a low binding energy value of −7.55 kcal/mol , indicating that it can bind easily without additional energy with the target proteins.
生化分析
Biochemical Properties
4’-Bromo-4-phenylbutyrophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 4’-Bromo-4-phenylbutyrophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. This compound can also alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4’-Bromo-4-phenylbutyrophenone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and gene expression. Additionally, 4’-Bromo-4-phenylbutyrophenone can induce post-translational modifications of proteins, further influencing their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Bromo-4-phenylbutyrophenone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Bromo-4-phenylbutyrophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as prolonged oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 4’-Bromo-4-phenylbutyrophenone vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of 4’-Bromo-4-phenylbutyrophenone can cause severe toxicity, including liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
4’-Bromo-4-phenylbutyrophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4’-Bromo-4-phenylbutyrophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production. The distribution of 4’-Bromo-4-phenylbutyrophenone can also influence its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of 4’-Bromo-4-phenylbutyrophenone is an important factor in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4’-Bromo-4-phenylbutyrophenone can influence its interactions with biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-phenylbutyrophenone typically involves a Friedel-Crafts acylation reaction. The process begins with the reaction of 4-bromobenzoyl chloride with phenylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-4-phenylbutyrophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
化学反应分析
Types of Reactions
4’-Bromo-4-phenylbutyrophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-4-phenylbutyric acid.
Reduction: Formation of 4-bromo-4-phenylbutanol.
Substitution: Formation of 4-substituted phenylbutyrophenones.
相似化合物的比较
Similar Compounds
- 4’-Chloro-4-phenylbutyrophenone
- 4’-Fluoro-4-phenylbutyrophenone
- 4’-Methyl-4-phenylbutyrophenone
Uniqueness
4’-Bromo-4-phenylbutyrophenone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions that are not as favorable with other halogens or substituents .
属性
IUPAC Name |
1-(4-bromophenyl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRSFXZFZAAYRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
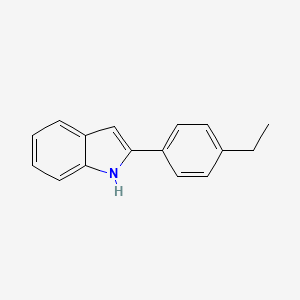
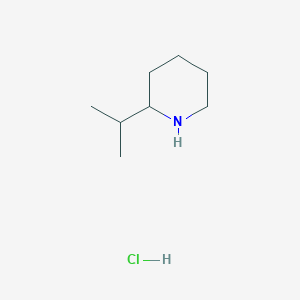
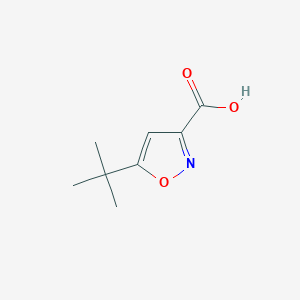

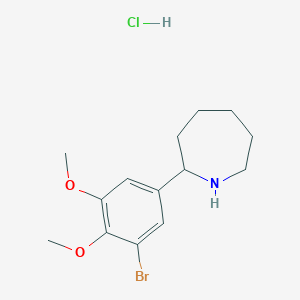

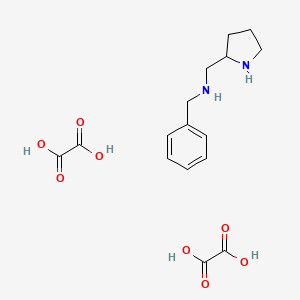
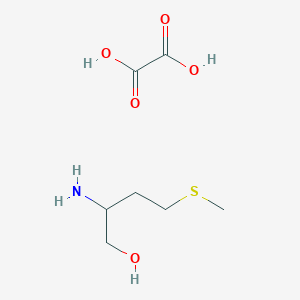
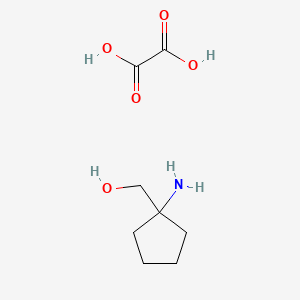
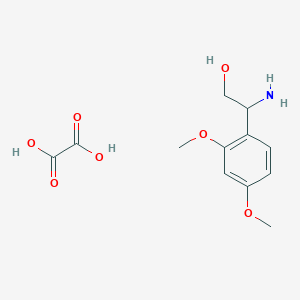

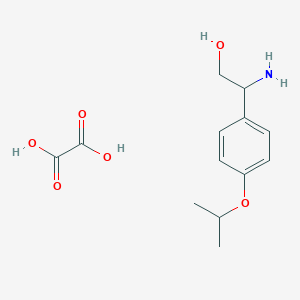
![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)

